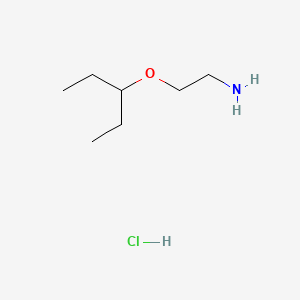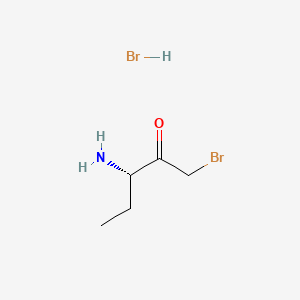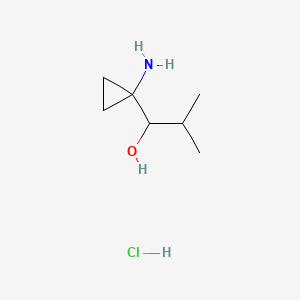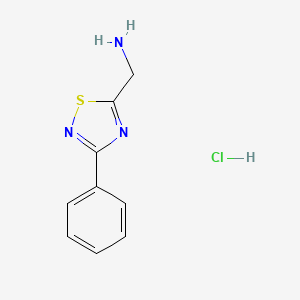![molecular formula C10H13BrN2O B6609092 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine CAS No. 2381026-46-4](/img/structure/B6609092.png)
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine is a type of organic compound that is widely used in various scientific research applications. It is a heterocyclic compound that contains a pyridine ring with a bromine atom and an oxygen atom attached to it. This compound is known for its unique properties and has been studied extensively in the past few decades. It has been found to be useful in a variety of applications, such as synthesis methods, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-amino-3-bromopyridine, 2-amino-3-bromo-4-methylpyridine, and 2-bromo-3-methylpyridine. It has also been used in the synthesis of other heterocyclic compounds, such as 2-bromo-3-methylpyridine and 2-bromo-3-methylpyridine oxide. In addition, this compound has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs.
Mechanism of Action
The mechanism of action of 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine is not fully understood. However, it is believed that this compound acts as an oxidizing agent, which helps to break down organic molecules. This breakdown of molecules results in the formation of other compounds. Additionally, this compound is believed to act as a catalyst, which helps to speed up chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have shown that this compound may have anti-inflammatory, antifungal, and antiviral properties. Additionally, this compound has been found to be toxic to certain organisms, such as bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine in laboratory experiments include its ability to act as a catalyst, its ability to break down organic molecules, and its potential to have anti-inflammatory, antifungal, and antiviral properties. However, this compound also has some limitations. For example, it is toxic to certain organisms, and it can be difficult to handle due to its chemical properties.
Future Directions
There are several potential future directions for the use of 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine. One potential direction is to explore its potential as a drug delivery system. Another potential direction is to investigate its potential as a catalyst for the synthesis of other compounds. Additionally, further research could be conducted to explore its biochemical and physiological effects on organisms. Finally, further research could be conducted to investigate its potential as a therapeutic agent for various diseases.
Synthesis Methods
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine can be synthesized through a variety of methods. The most common method involves the reaction of 3-bromopyridine with 1-methylpyrrolidin-3-yl chloride. This reaction produces the desired compound in a single step. Other methods for synthesizing this compound involve the use of different reagents such as halogenated hydrocarbons and bromine.
Properties
IUPAC Name |
3-bromo-2-[(3S)-1-methylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-13-6-4-8(7-13)14-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOUPDEILFFES-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)

![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid](/img/structure/B6609035.png)
![1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6609041.png)

![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)

![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)

![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)


